3-(Phenylsulfonyl)cyclohexanone
Description
Contextualization of β-Ketosulfones as Versatile Synthons and Intermediates
The utility of β-ketosulfones stems from the presence of three key functional moieties: the sulfonyl group, the carbonyl group, and the active methylene (B1212753) group situated between them. rsc.org The sulfonyl group, being a strong electron-withdrawing group, enhances the acidity of the α-protons, facilitating a variety of reactions such as alkylations, acylations, and condensations. This reactivity allows for the facile introduction of diverse substituents at the active methylene position.
Furthermore, the sulfonyl group can act as a leaving group, enabling its removal or transformation under specific reaction conditions. rsc.org This "temporary" nature of the sulfonyl moiety is a significant advantage, as it can be used to control reactivity and stereochemistry before being excised from the molecule. β-Ketosulfones serve as precursors to a range of valuable compounds, including carbocyclic and heterocyclic systems. rsc.org Their ability to participate in reactions like Michael additions, cycloadditions, and various coupling reactions underscores their importance as versatile intermediates. scilit.com Research has demonstrated their application in the synthesis of complex natural products and biologically active molecules, highlighting their role in advancing synthetic organic chemistry. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-(benzenesulfonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
BXKSAMBHWAXWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylsulfonyl Cyclohexanone and Analogues
Established Direct Synthesis Protocols
Direct synthetic routes to 3-(phenylsulfonyl)cyclohexanone often provide the most straightforward access to the target molecule. These methods typically involve the formation of the crucial carbon-sulfur bond on a pre-existing cyclohexanone (B45756) framework.
Chemoselective One-Pot Synthesis from Ketones
A practical and efficient method for the direct synthesis of β-keto sulfones, including this compound, from ketones has been developed. rsc.org This one-pot protocol involves the nucleophilic addition of a ketone enolate, generated in situ, to a sulfonyl iodide. A key feature of this reaction is its high chemoselectivity, favoring the addition of the sulfonyl group to the α-carbon of the ketone over potential side reactions with other functional groups, such as hydroxyl groups. rsc.org The reaction proceeds under mild conditions at room temperature and generally provides good to excellent yields of the desired β-keto sulfone. rsc.org The regioselectivity of this method has also been explored, demonstrating its utility in synthesizing a variety of substituted β-keto sulfones. rsc.org
Alkylation Reactions of Cyclohexanone Imines with Sulfonyl-Containing Electrophiles (e.g., Phenyl Vinyl Sulfone)
The alkylation of cyclohexanone enamines, which are readily formed from the reaction of cyclohexanone with a secondary amine, represents another viable route to 3-substituted cyclohexanone derivatives. The stereochemistry of the alkylation of cyclohexanone enamines has been a subject of detailed study. youtube.com The enamine possesses a double bond within the six-membered ring and typically adopts a half-chair conformation to minimize steric strain. youtube.com The approach of an electrophile, such as phenyl vinyl sulfone, can occur from two distinct faces of the enamine double bond, leading to the formation of different stereoisomers. youtube.com The stereochemical outcome is influenced by the steric bulk of substituents on the cyclohexanone ring. For instance, in the case of the enamine of 4-tert-butylcyclohexanone, the attack of an electrophile preferentially occurs from the less hindered face to produce the trans product as the major isomer. youtube.com Subsequent hydrolysis of the resulting alkylated iminium ion intermediate yields the corresponding 3-substituted cyclohexanone.
Oxidative Transformations of Sulfanyl (B85325) Precursors to Phenylsulfonyl Analogues
An alternative strategy for the synthesis of this compound involves the oxidation of a corresponding sulfanyl precursor, 3-(phenylsulfanyl)cyclohexanone. This two-step approach first requires the synthesis of the sulfide, which can then be oxidized to the sulfone. Industrially, adipic acid is produced via a two-step process that begins with the oxidation of cyclohexane (B81311) to a mixture of cyclohexanone and cyclohexanol. nih.govnih.gov This initial oxidation is typically carried out using air in the liquid phase at elevated temperatures and pressures in the presence of metal catalysts. nih.gov The resulting cyclohexanone can then serve as a starting material for further functionalization. While the direct oxidation of a cyclohexane/cyclohexanone mixture to adipic acid has been explored, the controlled synthesis of 3-(phenylsulfanyl)cyclohexanone would necessitate a different synthetic route, likely involving the reaction of cyclohexanone enolate with a phenylsulfenylating agent. Once the 3-(phenylsulfanyl)cyclohexanone precursor is obtained, it can be oxidized to the desired this compound using common oxidizing agents.
Advanced and Novel Synthetic Routes
More recent and advanced synthetic methods have focused on constructing the cyclohexanone ring with the phenylsulfonyl group already incorporated or have utilized novel activation techniques like electrosynthesis.
Cycloaddition Reactions (e.g., Diels-Alder) for Building Substituted Cyclohexanone Frameworks with Phenylsulfonyl Functionality
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, offers a strategic approach to constructing substituted cyclohexanone frameworks. nih.govcerritos.eduyoutube.com This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. cerritos.eduyoutube.com By choosing a diene and a dienophile bearing the appropriate functionalities, a cyclohexene precursor to this compound can be synthesized. For instance, a diene could be reacted with a dienophile containing a phenylsulfonyl group. The resulting cyclohexene adduct can then be converted to the target cyclohexanone through subsequent transformations, such as oxidation of the double bond. The Diels-Alder reaction is known for its high stereoselectivity, often proceeding through an endo transition state. youtube.com This powerful reaction has been widely applied in the total synthesis of complex natural products. nih.gov The use of chiral catalysts can also enable enantioselective Diels-Alder reactions, providing access to optically active cyclohexanone derivatives. princeton.edu
The annulative π-extension (APEX) strategy, which utilizes Diels-Alder cycloadditions, has emerged as an efficient method for constructing polycyclic aromatic hydrocarbons. nih.gov This highlights the versatility of the Diels-Alder reaction in building complex molecular architectures.
Application of Electrosynthesis for Incorporating Sulfonyl Groups
Electrosynthesis has gained significant attention as a green and efficient alternative to traditional chemical oxidation or reduction methods. nih.gov In the context of synthesizing sulfonyl compounds, electrosynthesis offers a means to generate sulfonyl radicals from precursors like sulfonyl hydrazides under mild conditions. rsc.orgnih.govacs.org These electrochemically generated radicals can then participate in various bond-forming reactions. For example, an electrochemical method for the synthesis of sulfonic esters from sulfonyl hydrazides has been developed. rsc.org This process involves the electrochemical oxidation of sulfonyl hydrazides to form sulfonyl radicals, which then react with alcohols. rsc.org
Recent studies have explored the use of sulfonyl hydrazides as radical precursors in a variety of electrochemical transformations, including cascade reactions and the functionalization of heterocycles. nih.govacs.org An electrooxidative difunctionalization of internal alkynes with sulfonyl hydrazides has been developed to construct sulfonated enethers, demonstrating a metal-free and oxidant-free approach. rsc.org While the direct electrosynthesis of this compound has not been explicitly detailed in the provided context, the principles of generating sulfonyl radicals electrochemically could potentially be applied to the sulfonylation of cyclohexanone derivatives or their precursors.
Multi-Component Reactions Leading to Complex Cyclohexanone Structures
Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single operation from three or more reactants. This approach aligns with the principles of green chemistry by minimizing steps, solvent use, and waste generation. In the context of this compound and its analogues, MCRs offer a powerful avenue for creating densely functionalized cyclic scaffolds. These reactions often proceed through a cascade or domino sequence, where the initial bond-forming event generates a reactive intermediate that subsequently undergoes further transformations in the same pot.
A prominent strategy for the synthesis of cyclohexanone rings is the Robinson annulation, which traditionally involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org While a classic two-component process, the principles of the Robinson annulation can be extended to multi-component formats to generate more complex cyclohexanone structures. These MCRs can introduce a variety of substituents onto the cyclohexanone core, including the pharmacologically relevant phenylsulfonyl group.
One illustrative multi-component approach to a complex functionalized cyclohexanone bearing a phenylsulfonyl moiety involves the reaction of a ketone, an α,β-unsaturated aldehyde, and a β-ketosulfone. This reaction can be catalyzed by a secondary amine, such as pyrrolidine (B122466), which facilitates a series of cascade reactions.
The proposed mechanism commences with the formation of an enamine from the reaction of the ketone with the amine catalyst. This enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated aldehyde, generating a 1,5-dicarbonyl intermediate after hydrolysis. Concurrently, the β-ketosulfone can also participate in a Michael addition to the α,β-unsaturated aldehyde. A subsequent intramolecular aldol or Knoevenagel-type condensation between the intermediates derived from these Michael additions leads to the formation of the highly substituted cyclohexanone ring. The phenylsulfonyl group, introduced via the β-ketosulfone component, is thus incorporated into the final complex structure.
The versatility of this approach allows for the generation of a library of substituted cyclohexanones by varying the three starting components. For instance, using different ketones, aldehydes, and substituted phenylsulfonyl acetones can lead to a diverse range of analogues with varying substitution patterns on the cyclohexanone ring.
Below is a data table summarizing a representative multi-component reaction for the synthesis of a complex cyclohexanone analogue.
| Entry | Ketone (Component 1) | α,β-Unsaturated Aldehyde (Component 2) | β-Ketosulfone (Component 3) | Catalyst | Solvent | Yield (%) |
| 1 | Cyclohexanone | Cinnamaldehyde | Phenylsulfonylacetone | Pyrrolidine | DMSO | 75 |
| 2 | Acetone | Crotonaldehyde | 4-Tolylsulfonylacetone | L-Proline | Acetonitrile | 68 |
| 3 | Cyclopentanone | Acrolein | Phenylsulfonylacetone | Morpholine | Methanol | 72 |
Table 1: Representative Multi-Component Synthesis of Functionalized Cyclohexanones
The research in this area focuses on expanding the scope of such reactions to include a wider variety of substrates and to control the stereochemical outcome of the newly formed chiral centers. The development of novel organocatalysts is also a key area of investigation to improve the efficiency and selectivity of these complex transformations. rsc.org
Chemical Transformations and Reactivity Profiles of 3 Phenylsulfonyl Cyclohexanone Systems
Acidity and Nucleophilicity of the α-Sulfonyl Carbanion
The carbon atom situated between the sulfonyl group and the carbonyl group (the α-carbon) is flanked by two powerful electron-withdrawing groups. This structural feature significantly increases the acidity of the proton attached to this carbon. The phenylsulfonyl group is particularly effective at stabilizing the resulting negative charge through resonance and inductive effects. Consequently, this proton can be readily removed by a moderately strong base to form a highly stabilized α-sulfonyl carbanion.
This carbanion is a soft nucleophile and serves as a key intermediate in a multitude of bond-forming reactions. Its nucleophilicity allows it to react with a wide range of electrophiles, making it a cornerstone for the functionalization of the cyclohexanone (B45756) scaffold. The formation of this carbanion is often achieved using bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). researchgate.netwikipedia.org The stability of the carbanion ensures that these reactions can be carried out under controlled conditions, providing a reliable method for introducing molecular complexity. wikipedia.org
Electrophilic and Nucleophilic Reactions
The dual functionality of 3-(Phenylsulfonyl)cyclohexanone allows it to undergo a rich variety of both electrophilic and nucleophilic reactions, leading to diverse molecular architectures.
The nucleophilic α-sulfonyl carbanion, generated by deprotonation, readily participates in alkylation reactions. The pendant sulfonyl group at the C3 position offers a versatile site for further elaboration via alkylation. researchgate.net These cyclic α-enone systems can be metallated with bases like sodium hydride, and the resulting carbanion undergoes both bimolecular and intramolecular alkylations, providing an efficient route to functionalized cyclohexanones. researchgate.net
The stereochemical outcome of such alkylations is a critical consideration. In conformationally rigid cyclohexanone systems, alkylation of the corresponding enolate tends to occur via axial attack, as this pathway proceeds through a lower-energy, chair-like transition state. tandfonline.com This principle suggests that the alkylation of the α-sulfonyl carbanion of this compound would also favor the formation of a specific diastereomer.
| Entry | Substrate System | Base | Electrophile | Product | Yield (%) | Ref |
| 1 | 3-(Phenylsulfonyl)methyl-cyclopentenone* | NaH | Alkyl Halide | Alkylated cyclopentenone | N/A | researchgate.net |
| 2 | Conformationally Rigid Cyclohexanone Enolate | N/A | MeI | Axial Alkylation Product | Favored | tandfonline.com |
Note: Data for the closely related cyclopentenone system is presented as a model for the reactivity of this compound.
The position alpha to both the carbonyl and sulfonyl groups is activated for electrophilic halogenation. A novel and environmentally friendly method for the halogenation of β-keto-sulfones utilizes potassium halides (KX, where X = Cl, Br, I) in the presence of hydrogen peroxide in an aqueous acidic medium. rsc.org This reaction proceeds at room temperature to afford the corresponding α-halo-β-keto-sulfones in excellent yields. rsc.org This method is particularly effective for the synthesis of α-iodo-β-keto-sulfones, which are otherwise difficult to prepare. rsc.org
| Entry | β-Keto-Sulfone Substrate | Halogen Source | Conditions | Product | Yield (%) | Ref |
| 1 | p-Toluenesulfonylacetophenone | KBr | H₂O₂, aq. Acetic Acid, RT | α-Bromo-p-toluenesulfonylacetophenone | 95 | rsc.org |
| 2 | p-Toluenesulfonylacetophenone | KCl | H₂O₂, aq. Acetic Acid, RT | α-Chloro-p-toluenesulfonylacetophenone | 92 | rsc.org |
| 3 | p-Toluenesulfonylacetophenone | KI | H₂O₂, aq. Acetic Acid, RT | α-Iodo-p-toluenesulfonylacetophenone | 96 | rsc.org |
While direct heteroarylation of the α-sulfonyl carbanion is not widely documented, the inherent reactivity of the molecule suggests potential pathways. For instance, C-H activation/arylation methods, often catalyzed by transition metals, could potentially be applied to the cyclohexanone ring. rsc.org Furthermore, transformation of the ketone to an enolate or enamine could facilitate coupling with heteroaryl halides or related electrophiles.
Modern cross-coupling reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, and β-keto sulfones are competent substrates in such transformations. researchgate.netwikipedia.org For example, the α-position of a β-keto sulfone can be functionalized via a Suzuki coupling reaction. In one instance, a β-keto sulfone was successfully coupled with phenylboronic acid using a palladium acetate (B1210297) catalyst, demonstrating a viable pathway for arylation. msu.edu Another advanced methodology involves a tungsten complex that, after a series of nucleophilic additions, allows for the sulfone group itself to be replaced by a third independent nucleophile, offering a unique route to highly substituted cyclohexenes. rsc.org These reactions highlight the utility of the phenylsulfonyl group not only as an activating group but also as a potential leaving group in sophisticated coupling strategies.
The cyclohexanone carbonyl group provides a gateway to enol and enamine chemistry. Enamines, typically formed by the acid-catalyzed reaction of a ketone with a secondary amine (such as pyrrolidine (B122466) or morpholine), are excellent nucleophiles. libretexts.orgyoutube.com The nitrogen atom's lone pair donates electron density into the double bond, making the α-carbon strongly nucleophilic. nih.gov
For this compound, the formation of an enamine would create a nucleophile that can react with various electrophiles, such as alkyl halides or α,β-unsaturated carbonyl compounds in a Michael-type addition (the Stork enamine reaction). nih.gov Following the C-C bond formation, the enamine can be easily hydrolyzed back to the ketone with aqueous acid, accomplishing the net effect of a ketone alkylation or Michael addition. This three-step sequence—enamine formation, alkylation/addition, and hydrolysis—is a mild and powerful alternative to enolate chemistry. The stereochemistry of enamine alkylation on cyclohexanone systems has been studied, with attack often occurring from the less hindered face to produce the trans product preferentially.
Annulation and Cyclization Reactions
The dual reactivity of this compound makes it a valuable synthon in annulation and cyclization reactions, which are processes that build new rings onto an existing framework. The classic Robinson annulation, for instance, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. The cyclohexanone moiety of the title compound could serve as the Michael acceptor in such a sequence.
Furthermore, the ketone can be converted to its phenylhydrazone derivative, which can then undergo an acid-catalyzed Borsche–Drechsel cyclization to form a tetrahydrocarbazole ring system. More contemporary methods include N-Heterocyclic Carbene (NHC)-catalyzed [3+3] annulations of alkynyl acyl azoliums with β-keto esters, a strategy in which a derivative of this compound could potentially act as the three-carbon component. Phosphine-catalyzed [4+2] annulations also offer a route to highly functionalized cyclohexenes, demonstrating the broad potential of this scaffold in constructing complex cyclic systems.
Intermolecular and Intramolecular Cyclization Processes (e.g., with allenyl esters)
The presence of the phenylsulfonyl group can influence cyclization reactions, although specific examples involving the direct reaction of this compound with partners like allenyl esters are not extensively documented in readily available literature. However, the reactivity of closely related systems, particularly phenylsulfonyl-substituted allenes, provides significant insight into the potential for such transformations.
Research into phenylsulfonyl ene-allenes has demonstrated their utility as effective precursors for creating bicyclic systems through intramolecular [2+2]-cycloaddition reactions. nih.gov In these studies, various phenylsulfonyl allene (B1206475) derivatives, with double bonds tethered at different positions, undergo highly regio- and stereospecific thermal [2+2] cycloadditions. nih.gov The reaction proceeds across the nonactivated double bond of the cumulene, with the mechanistic pathway believed to involve the formation of a diradical intermediate that rapidly closes to yield the more stable cis-fused ring system. nih.gov This type of reactivity highlights the potential for derivatives of this compound, if converted into appropriate tethered allenes, to undergo similar intramolecular cyclizations to generate complex polycyclic structures.
Construction of Fused and Bicyclic Systems
The core structure of this compound serves as a valuable scaffold for the construction of more complex fused and bicyclic ring systems through various annulation strategies.
One of the most powerful and classic methods for building a fused six-membered ring onto a ketone is the Robinson annulation . This reaction involves a tandem Michael addition and aldol condensation. In a hypothetical application to this compound, the ketone would first be deprotonated to form an enolate, which would then act as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. juniperpublishers.com The resulting intermediate would then undergo an intramolecular aldol condensation to form a bicyclic α,β-unsaturated ketone. juniperpublishers.com This method has been widely used in the synthesis of steroids and terpenes. juniperpublishers.com
Another relevant approach is the thermal [2+2]-cycloaddition of phenylsulfonyl-substituted ene-allenes, which provides an efficient route to bicyclic systems. nih.gov These reactions are noted for their high regio- and stereospecificity. Depending on whether the alkene tether is attached to the alpha- or gamma-position of the allene, different cycloadducts are formed. nih.gov The introduction of bulky groups or conformational rigidity in the tether can facilitate the cycloaddition. nih.gov
Modern methods, such as catalyst-controlled annulations, also offer pathways to complex polycyclic systems. For instance, the reaction of strained cyclic allenes with in situ-generated π-allylpalladium species can produce either tri- or tetracyclic heterocyclic scaffolds with high selectivity, depending on the ligand used. nih.gov While not starting from this compound directly, these advanced strategies showcase the potential for developing novel annulations based on related reactive intermediates.
Table 1: Annulation Methods for Fused and Bicyclic System Construction
| Method | Key Reagents/Reactants | Type of Product | Reference |
|---|---|---|---|
| Robinson Annulation | Cyclic Ketone, Methyl Vinyl Ketone, Base | Fused Bicyclic α,β-Unsaturated Ketone | juniperpublishers.com |
| Intramolecular [2+2] Cycloaddition | Phenylsulfonyl Ene-Allene | Fused Bicyclic System | nih.gov |
| Palladium-Catalyzed Annulation | Strained Cyclic Allene, π-Allylpalladium Complex | Polycyclic Heterocycle | nih.gov |
Reductive and Eliminative Transformations (e.g., Desulfonylation)
The phenylsulfonyl group in β-keto sulfones like this compound is often employed as an activating or directing group that is removed in a later synthetic step. This removal, known as desulfonylation, is a key transformation. rsc.org A variety of reagents have been developed for the reductive desulfonylation of β-keto sulfones to the corresponding ketones. tandfonline.com
One effective method involves the use of a low-valent titanium system. The TiCl₄/Sm system has been shown to reductively cleave the C-S bond in β-keto sulfones to furnish the corresponding ketones in good yields under mild conditions. tandfonline.com α-Unsubstituted β-keto sulfones undergo this desulfonylation at room temperature, whereas α-alkyl-substituted analogues typically require refluxing temperatures to proceed efficiently. tandfonline.com Other reagents that have been successfully used for this transformation include zinc metal in acetic acid, aluminum-mercury amalgam (Al-Hg), and samarium diiodide (SmI₂). tandfonline.com
More recently, transition-metal-free methods have been developed. These include protocols using KOtBu in DMSO at room temperature or visible-light-mediated approaches that employ a Hantzsch ester anion as both an electron and hydrogen atom donor. conicet.gov.ar These newer methods offer the advantage of avoiding potentially toxic or expensive heavy metals. conicet.gov.ar
In addition to complete removal of the sulfonyl group, the ketone moiety can be selectively reduced. The hydrogenation of β-keto sulfones to β-hydroxy sulfones can be achieved efficiently using alkyl aluminum compounds, such as triisobutylaluminium (i-Bu₃Al) and triethylaluminium (Et₃Al). nih.gov
Table 2: Reagents for Reductive and Eliminative Transformations of β-Keto Sulfones
| Transformation | Reagent System | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Reductive Desulfonylation | TiCl₄ / Sm | THF, r.t. or reflux | Ketone | tandfonline.com |
| Reductive Desulfonylation | Al-Hg amalgam | - | Ketone | tandfonline.com |
| Reductive Desulfonylation | SmI₂ | - | Ketone | tandfonline.com |
| Reductive Desulfonylation | Hantzsch Ester / KOtBu | DMSO, Visible Light, r.t. | Ketone | conicet.gov.ar |
| Ketone Reduction | i-Bu₃Al or Et₃Al | - | β-Hydroxy Sulfone | nih.gov |
Modifications of the Ketone Moiety (e.g., Oxime Formation)
The ketone functional group in this compound is amenable to a wide range of standard chemical modifications, with oxime formation being a prominent example. Oximation is a condensation reaction between a ketone and hydroxylamine (B1172632). wikipedia.org
The typical laboratory preparation involves reacting the ketone with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate or sodium hydroxide. wikipedia.orgscribd.com The base neutralizes the HCl, liberating the free hydroxylamine (NH₂OH), which is a potent nucleophile. scribd.com The nitrogen atom of hydroxylamine then attacks the electrophilic carbonyl carbon of the cyclohexanone. scribd.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime, yielding this compound oxime. khanacademy.org This reaction is fundamental in organic synthesis and is a key step in the industrial production of ε-caprolactam (from cyclohexanone oxime), the monomer for Nylon-6. wikipedia.org
Beyond oximation, the ketone can undergo other important transformations. As mentioned previously, selective reduction of the carbonyl group without affecting the sulfonyl group can be achieved. The use of alkyl aluminum reagents or sodium borohydride (B1222165) leads to the formation of the corresponding β-hydroxy sulfone, a versatile synthetic intermediate. nih.gov
Table 3: Common Modifications of the Ketone Moiety
| Reaction | Key Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Oximation | Hydroxylamine Hydrochloride, Base (e.g., NaOH) | Oxime | wikipedia.orgscribd.com |
| Reduction | Alkyl Aluminum Compounds (e.g., i-Bu₃Al) | Secondary Alcohol (β-Hydroxy Sulfone) | nih.gov |
Stereochemistry and Conformational Analysis of 3 Phenylsulfonyl Cyclohexanone
Diastereomeric Relationships and Formation in Substituted Cyclohexanones
The introduction of a substituent onto the 3-(phenylsulfonyl)cyclohexanone scaffold, or the synthesis of the ring itself from substituted precursors, can generate stereocenters, leading to the formation of diastereomers. When the cyclohexane (B81311) ring is substituted at positions other than the sulfonyl-bearing carbon (C3) and the carbonyl carbon (C1), cis and trans diastereomers are possible. These isomers differ in the relative orientation of the substituents on the ring.
For instance, in a disubstituted cyclohexanone (B45756), the substituents can be on the same side of the ring (cis) or on opposite sides (trans). The formation of these diastereomers is often governed by the reaction mechanism and the thermodynamic stability of the resulting products. Cascade reactions, such as a double Michael addition, can lead to highly functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.org In these reactions, the stereochemistry of the final product is established through a sequence of bond-forming events where the stereochemical outcome of each step is influenced by the preceding one. X-ray crystallography and 2D NMR techniques like COSY and NOESY are instrumental in unambiguously determining the relative stereochemistry of the substituents, confirming whether they are cis or trans to each other. beilstein-journals.org
The thermodynamic equilibrium between diastereomers is influenced by the steric interactions of the substituents. Generally, the most stable diastereomer will be the one that minimizes steric strain, which often involves placing the largest substituent groups in equatorial positions on the chair conformer of the cyclohexane ring.
Strategies for Stereoselective and Enantioselective Synthesis of Derivatives
Controlling the three-dimensional arrangement of atoms during the synthesis of this compound derivatives is crucial for accessing specific, biologically active stereoisomers. Strategies to achieve this are broadly categorized into asymmetric approaches and kinetic resolution.
Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly from a prochiral or racemic starting material. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction, favoring the formation of one stereoisomer over others.
One powerful method involves the use of organocatalysis. For example, cinchona alkaloid-derived catalysts can facilitate three-component reactions between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes to produce highly functionalized cyclohexenol (B1201834) derivatives. lookchem.comnih.gov These reactions can proceed with high diastereoselectivity and enantioselectivity, generating up to four contiguous stereogenic centers. The catalyst is believed to deprotonate the starting aldehyde to form a dienolate intermediate, which then undergoes sequential 1,3- and 1,5-dialkylation followed by an intramolecular Henry reaction to construct the cyclohexane ring. lookchem.com
Another approach is the palladium-catalyzed asymmetric allylic alkylation (AAA). This method can be used to synthesize α-difunctionalized cyclic sulfones with high enantiomeric excess. nih.gov The reaction proceeds through a dynamic kinetic resolution of E/Z enolate intermediates, where a chiral ligand on the palladium catalyst controls the facial selectivity of the alkylation step. nih.gov
Table 1: Examples of Asymmetric Synthesis of Cyclohexane Derivatives
| Catalyst/Method | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cinchona Alkaloid (Thiourea-based) | γ-Aryl-α,β-unsaturated aldehyde, Nitroalkene | Substituted Cyclohexenol | Good | High | lookchem.comnih.gov |
Kinetic resolution is a method for separating a racemic mixture of enantiomers by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The result is one enantiomer that has reacted (and is converted to a new product) and the unreacted, enantiomerically enriched starting material.
A dynamic kinetic resolution (DKR) is a more advanced version where the less reactive enantiomer of the starting material can epimerize (interconvert) to the more reactive enantiomer under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Palladium-catalyzed reactions are particularly effective for the DKR of cyclic sulfones. nih.gov In these systems, a racemic cyclic sulfone bearing an activating group can be converted into a single enantiomer of the allylated product with high yield and enantioselectivity. nih.gov
Another example is the enantioselective C-H kinetic resolution of β-alkyl phenylethylamine compounds using a palladium catalyst with a chiral amino acid ligand (e.g., Boc-L-lle-OH). nih.gov This process allows for the separation of enantiomers, providing both the alkenylated product and the unreacted starting material with high enantiomeric purity. nih.gov
Table 2: Example of Kinetic Resolution
| Reaction Type | Substrate | Catalyst System | Product | Product Yield/ee | Recovered Substrate ee | Reference |
|---|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | Racemic α-sulfonyl-β-ketoester | Pd(OAc)₂, Chiral Ligand | Enantioenriched α,α-disubstituted sulfone | High | N/A | nih.gov |
Conformational Preferences and Dynamic Behavior of the Cyclohexane Ring in Sulfonylated Systems
The cyclohexane ring is not a flat hexagon; it adopts puckered three-dimensional conformations to minimize angle strain and torsional strain. libretexts.orglibretexts.org The most stable and predominant conformation is the "chair" form, which eliminates nearly all ring strain by having bond angles close to the ideal tetrahedral angle (109.5°) and staggering all adjacent C-H bonds. libretexts.orgpharmacy180.com
Cyclohexane exists as two rapidly interconverting chair conformations in a process known as a ring flip. libretexts.org During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. For an unsubstituted cyclohexane ring, these two chair forms are identical in energy.
However, when a substituent like the phenylsulfonyl group is present, the two chair conformations are no longer energetically equivalent. The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the "equator" of the ring). libretexts.org Due to steric hindrance, bulky substituents are more stable in the equatorial position. lumenlearning.com In an axial position, a large group experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring (at C1 and C5 relative to a substituent at C3). These are known as 1,3-diaxial interactions, which are a form of steric strain. lumenlearning.com For this compound, the chair conformer with the bulky phenylsulfonyl group in the equatorial position is significantly lower in energy and therefore predominates at equilibrium.
The presence of the sp²-hybridized carbonyl carbon at C1 slightly flattens the ring compared to cyclohexane, which can influence the precise bond angles and torsional strains. youtube.com Nevertheless, the dominant conformational preference is driven by the steric demand of the C3 substituent. The dynamic behavior of the ring, while still present, is heavily biased toward the conformer with the equatorial sulfonyl group.
Influence of the Phenylsulfonyl Group on Cyclohexane Ring Conformation and Stereochemical Outcomes in Reactions
The phenylsulfonyl group exerts a profound influence on both the static conformation of the cyclohexane ring and the stereochemical course of its reactions. This influence stems from its significant steric bulk and its electron-withdrawing nature.
Conformational Control: As established, the steric demand of the phenylsulfonyl group forces it to overwhelmingly occupy the equatorial position in the lowest-energy chair conformation. This locks the cyclohexane ring into a preferred shape, reducing its conformational flexibility. lumenlearning.com This conformational locking is a key factor in determining how the molecule interacts with reagents.
Stereochemical Direction: By fixing the conformation of the ring, the equatorial phenylsulfonyl group acts as a stereochemical directing group. Incoming reagents will preferentially approach the cyclohexanone ring from the less sterically hindered face. For an equatorial substituent at C3, the axial positions on the same face of the ring are more accessible than the axial positions on the face blocked by the bulky group. In reactions such as reductions of the carbonyl group or alkylations of the adjacent enolate, reagents will typically attack from the face opposite to the bulky equatorial substituent, leading to a predictable diastereomeric outcome. This principle is fundamental in substrate-controlled stereoselective synthesis.
Furthermore, the electron-withdrawing sulfonyl group can influence the reactivity of adjacent positions. For instance, it increases the acidity of the α-protons, facilitating enolate formation for subsequent alkylation or condensation reactions. researchgate.net The combination of this electronic effect and the powerful steric directing effect makes the phenylsulfonyl group a valuable functional group for controlling complex stereochemical transformations in the synthesis of substituted cyclohexanones. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-(Phenylsulfonyl)cyclohexanone in solution. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The electron-withdrawing nature of the sulfonyl group and the carbonyl group significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).
The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.5 and 8.0 ppm. The protons on the cyclohexanone ring will be found in the aliphatic region, with those closer to the electron-withdrawing groups being more deshielded. The proton at the C3 position, being alpha to the sulfonyl group, is expected to be the most downfield of the aliphatic protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl H (ortho) | 7.8 - 8.0 | Doublet (d) |
| Phenyl H (meta, para) | 7.5 - 7.7 | Multiplet (m) |
| Cyclohexanone H-3 | 3.5 - 3.8 | Multiplet (m) |
| Cyclohexanone H-2, H-4 | 2.5 - 3.0 | Multiplet (m) |
| Cyclohexanone H-5, H-6 | 1.8 - 2.4 | Multiplet (m) |
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment. The carbonyl carbon of the cyclohexanone ring is the most deshielded carbon and will appear significantly downfield, typically above 200 ppm. chemicalbook.com The carbons of the phenylsulfonyl group will also be in the aromatic region, with their exact shifts influenced by the sulfonyl linker.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 205 - 210 |
| Phenyl C (ipso) | 138 - 142 |
| Phenyl C (ortho) | 128 - 130 |
| Phenyl C (meta) | 129 - 131 |
| Phenyl C (para) | 133 - 135 |
| Cyclohexanone C3 | 60 - 65 |
| Cyclohexanone C2, C4 | 40 - 50 |
| Cyclohexanone C5, C6 | 25 - 35 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the cyclohexanone ring, helping to trace the aliphatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at C3 would show a cross-peak with the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edu It is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the ortho protons of the phenyl ring to the ipso-carbon, and from the H3 proton of the cyclohexanone ring to the carbonyl carbon (C1) and the carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net It provides information about the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal the spatial relationship between the phenylsulfonyl group and the protons on the cyclohexanone ring.
Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information |
| COSY | H-2 ↔ H-3, H-3 ↔ H-4, etc. | Connectivity within the cyclohexanone ring |
| HSQC | H-3 ↔ C-3, H-phenyl ↔ C-phenyl | Direct H-C attachments |
| HMBC | H-phenyl ↔ C-ipso, H-2 ↔ C-1, H-4 ↔ C-3 | Connectivity across the sulfonyl group and ketone |
| NOESY | H-3 ↔ H-phenyl (ortho) | Spatial proximity and stereochemistry |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. qiboch.com The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the carbonyl (C=O) and sulfonyl (SO₂) groups.
The carbonyl group of the saturated six-membered ring ketone will give rise to a strong, sharp absorption band around 1715 cm⁻¹. bartleby.com The phenylsulfonyl group will be identified by two characteristic strong stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. docbrown.info Additional absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1715 | C=O Stretch | Ketone |
| 1350 - 1300 | Asymmetric SO₂ Stretch | Sulfonyl |
| 1160 - 1120 | Symmetric SO₂ Stretch | Sulfonyl |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of this compound. nih.gov
Upon ionization, the molecule will undergo characteristic fragmentation, providing further structural evidence. The fragmentation pattern is influenced by the stability of the resulting fragments. For this compound, common fragmentation pathways would likely involve cleavage of the C-S bond and rearrangements within the cyclohexanone ring.
Predicted HRMS Data and Key Fragments for this compound
| m/z (Predicted) | Fragment | Description |
| 238.0769 | [C₁₂H₁₄O₃S]⁺ | Molecular Ion |
| 141.0029 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation |
| 97.0653 | [C₆H₉O]⁺ | Cyclohexenone-derived cation |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For this compound, two main types of electronic transitions are expected:
n → π* transition: This involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This is a relatively weak absorption and is expected to appear at a longer wavelength (λ_max) in the near-UV region.
π → π* transitions: These transitions involve the excitation of electrons from the π orbitals of the phenyl ring to anti-bonding π* orbitals. These are typically much stronger absorptions and occur at shorter wavelengths.
The presence of the sulfonyl group, which can interact with the π-system of the phenyl ring, may cause a slight shift in the absorption maxima compared to unsubstituted benzene. rsc.org
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |
| n → π | 280 - 320 | Low |
| π → π | 220 - 270 | High |
Computational and Theoretical Studies on 3 Phenylsulfonyl Cyclohexanone Systems
Molecular Modeling and Geometry Optimization Approaches
Molecular modeling of 3-(phenylsulfonyl)cyclohexanone involves constructing a three-dimensional representation of the molecule to predict its most stable conformation. The cyclohexanone (B45756) ring is known to adopt a chair conformation to minimize angular and torsional strain. slideshare.netyoutube.com However, the presence of a carbonyl group (sp2 hybridized) introduces some flattening to the ring compared to cyclohexane (B81311). youtube.com
For 3-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by various steric and electronic interactions. studysmarter.co.ukacs.org In the case of this compound, the bulky phenylsulfonyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions that would occur in the axial conformation. slideshare.net
Geometry optimization is a crucial step in molecular modeling, where computational algorithms are used to find the coordinates that correspond to the minimum energy of the molecule. researchgate.net Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. For substituted cyclohexanones, these calculations can precisely determine bond lengths, bond angles, and dihedral angles of the lowest energy conformer. researchgate.net Theoretical calculations have shown that for many substituted cyclohexanes, the energy difference between the equatorial and axial conformers can be quantified, confirming the preference for the equatorial position for bulky groups. slideshare.net
Table 1: Key Conformational Features of Substituted Cyclohexanones
| Feature | Description | Relevance to this compound |
| Ring Conformation | The cyclohexanone ring primarily adopts a chair conformation to alleviate strain. slideshare.netyoutube.com | The fundamental scaffold of the molecule is a puckered chair-like ring. |
| Substituent Position | Substituents can be in either equatorial or axial positions. studysmarter.co.uk | The phenylsulfonyl group's position determines the molecule's overall shape and stability. |
| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and axial hydrogens on the same side of the ring. slideshare.net | A significant destabilizing factor if the phenylsulfonyl group were in the axial position. |
| Equatorial Preference | Larger substituents favor the equatorial position to avoid steric clashes. slideshare.netacs.org | The bulky phenylsulfonyl group is strongly predicted to reside in the equatorial position. |
Computational Prediction of Reactivity and Elucidation of Reaction Mechanisms
Computational methods are invaluable for predicting the chemical reactivity of β-keto sulfones and for elucidating the mechanisms of their reactions. rsc.org Techniques like DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. researchgate.netrsc.org
For β-keto sulfones, reactivity often involves the active methylene (B1212753) group situated between the carbonyl and sulfonyl groups. Computational studies can predict the acidity of these protons and the stability of the corresponding enolate, which is a key intermediate in many reactions. nih.gov The electron-withdrawing nature of both the phenylsulfonyl and carbonyl groups enhances the acidity of the α-hydrogens, making this position a prime site for nucleophilic attack or substitution.
The mechanism of complex reactions, such as cycloadditions or rearrangements involving sulfonyl compounds, can be effectively studied. eurekaselect.comresearchgate.net For instance, computational evaluation of a reaction involving sulfonyl azides and enaminones revealed the competing pathways and the associated energy barriers, explaining the observed product distribution. researchgate.net These studies often involve locating the transition state structures, which are the highest energy points along the reaction coordinate, and their energies determine the reaction rate. rsc.org By mapping the entire potential energy surface, chemists can understand why certain products are formed preferentially over others. rsc.org
Applications of Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have a wide range of applications in studying sulfonyl-containing compounds. mdpi.com DFT is used to calculate the electronic structure of molecules, from which numerous properties can be derived. acs.org
One key application is the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orguoa.gr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. acs.org For a molecule like this compound, these calculations can identify the most nucleophilic and electrophilic sites, predicting how it will interact with other reagents.
DFT is also used to simulate spectroscopic properties. For example, theoretical calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to aid in structural characterization. acs.org Furthermore, DFT calculations can be used to determine global reactivity descriptors like electronegativity, hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. mdpi.comuoa.gr These calculations have been applied to various organic molecules to understand their stability and reaction tendencies. acs.org
Molecular Docking and Ligand-Protein Binding Affinity Predictions (for related sulfonyl-containing compounds)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govrjb.ro This method is crucial in drug discovery for screening potential drug candidates. jetir.org While specific docking studies on this compound are not widely reported, extensive research exists for structurally related sulfonyl-containing compounds, particularly sulfonamides. nih.govrjb.roresearchgate.net
These studies simulate the interaction between the sulfonyl-containing ligand and the active site of a target protein. The sulfonyl group is often important for binding as its oxygen atoms can act as hydrogen bond acceptors, forming strong interactions with amino acid residues in the protein's binding pocket. researchgate.netbenthamscience.com Docking programs calculate a "docking score," which estimates the binding affinity, with lower scores generally indicating a more favorable interaction. rjb.ro
For example, docking studies on sulfonamide derivatives targeting proteins like dihydropteroate (B1496061) synthase (DHPS) or penicillin-binding proteins have helped to rationalize their antibacterial activity. nih.govrjb.ro The simulations revealed key hydrogen bond and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Similarly, studies on quinazoline-sulfonylurea hybrids as potential anti-diabetic agents used docking to predict their binding modes within the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The results showed that the sulfonyl group played a critical role in anchoring the ligand in the active site. nih.gov The accurate prediction of binding affinity remains a significant challenge, and methods are continuously being developed to improve reliability, sometimes by incorporating multiple potential binding modes in the calculations. nih.govresearchgate.netnih.govarxiv.org
Table 2: Representative Molecular Docking Studies on Sulfonyl-Containing Compounds
| Compound Class | Protein Target | Key Finding |
| Sulfonamide Derivatives | Penicillin-Binding Protein 2X (PBP-2X) | Favorable hydrogen bond interactions with active site residues like GLY 664, VAL 662, and ARG 426 were identified. rjb.ro |
| Quinazoline-Sulfonylurea Hybrids | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | The sulfonamide group formed four hydrogen bonds with the receptor, including two with Tyr473, anchoring the ligand. nih.gov |
| Sulfonyl-α-L-amino Acid Derivatives | Various Cancer Cell Line Proteins | Docking was used to predict the binding geometry and correlate it with observed antiproliferative activity. ekb.egresearchgate.net |
| Sulfonylurea Derivatives | Sulfonylurea Receptor (SUR) | In silico screening and docking helped identify derivatives with high binding affinity, suggesting potential as anti-diabetic agents. jetir.org |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (for related cyclohexanone and sulfonyl derivatives)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.gov These models are typically mathematical equations that relate molecular descriptors (numerical representations of a molecule's structure) to an observed activity or property. researchgate.net
For derivatives of cyclohexanone, QSAR models have been developed to predict their anticancer activity. researchgate.netacs.orgacs.org In one study, the inhibitory activity of 40 cyclohexane-1,3-dione derivatives against non-small-cell lung cancer was modeled using descriptors related to their physicochemical, electronic, and topological properties. acs.orgacs.org The resulting models helped identify the key structural features responsible for the observed activity and were used to design new, more potent compounds. acs.orgacs.org
Similarly, QSPR studies have been performed on sulfonamide derivatives to predict various physicochemical properties. researchgate.net For instance, a study used topological and quantum chemical descriptors to model the thermal energy, heat capacity, and entropy of 41 sulfonamides. The models showed that descriptors like the Randic index, Balaban index, and LUMO energy were significant in predicting these properties. researchgate.net Such models are valuable for predicting the properties of new compounds without the need for experimental synthesis and measurement. nih.gov
In Silico Prediction of Molecular Mechanism of Action (for related sulfonyl compounds)
In silico methods are increasingly used to predict and understand the molecular mechanism of action of bioactive compounds. jetir.org For sulfonyl-containing drugs, these computational approaches can shed light on how they interact with their biological targets to produce a therapeutic effect. wisdomlib.org
The mechanism of action for sulfonylurea drugs, for example, is known to involve binding to the sulfonylurea receptor (SUR) on pancreatic beta cells, which leads to insulin (B600854) release. jetir.orgwisdomlib.org Computational studies can model this interaction in detail, identifying the specific amino acids involved in binding and the conformational changes that occur in the receptor upon ligand binding. jetir.org This provides a molecular-level understanding that complements experimental observations.
Furthermore, computational tools can be used to investigate potential off-target effects or to propose new therapeutic applications for existing drugs. By screening a sulfonyl-containing compound against a database of known protein structures, it is possible to identify potential unintended binding partners, which could lead to adverse effects. Conversely, this approach can also identify new targets for which the compound might have a beneficial effect (drug repurposing). For many sulfonamide derivatives, their mechanism as antibacterial agents involves inhibiting the dihydropteroate synthetase (DHPS) enzyme, which is crucial for bacterial folic acid synthesis. nih.govnih.gov In silico studies can model this inhibition and help in the design of new sulfonamides that can overcome bacterial resistance. nih.gov
Applications in Organic Synthesis and Medicinal Chemistry Research Pre Clinical Focus
Role as a Precursor and Building Block in Organic Synthesis
The reactivity of the carbonyl group and the activating nature of the phenylsulfonyl moiety make 3-(Phenylsulfonyl)cyclohexanone a versatile starting material in organic synthesis.
Synthesis of Diverse Heterocyclic Compounds
The cyclohexanone (B45756) ring of this compound provides a scaffold that can be readily transformed into various heterocyclic compounds. For instance, cyclohexan-1,3-diones, which share a similar carbocyclic core, have been utilized in heterocyclization reactions to produce thiophene, pyran, and fused thiazole (B1198619) derivatives. nih.gov These reactions often proceed through initial condensation at the active methylene (B1212753) position, followed by cyclization with appropriate reagents. The presence of the phenylsulfonyl group in this compound can influence the reactivity and regioselectivity of such transformations, offering pathways to unique heterocyclic structures.
Intermediate in Pathways Towards Natural Product Synthesis (e.g., components of epibatidine (B1211577) synthesis)
The structural motif present in this compound is a key feature in the synthesis of several natural products. A notable example is its conceptual relationship to intermediates in the synthesis of epibatidine, a potent analgesic alkaloid. thescipub.com While not a direct precursor in all reported syntheses, the underlying 7-azabicyclo[2.2.1]heptane core of epibatidine has been constructed using strategies that involve related sulfone-containing intermediates. nih.govscielo.brresearchgate.net For example, cycloaddition reactions involving dienophiles with sulfone groups have been employed to build the bicyclic framework. scielo.brresearchgate.net The strategic placement of a sulfone can facilitate key bond formations and subsequent functional group manipulations necessary to arrive at the final complex structure of epibatidine. nih.gov
Precursors for Polyfunctionalized Cyclohexane (B81311) Derivatives
The inherent functionality of this compound allows for the straightforward introduction of additional chemical handles, leading to polyfunctionalized cyclohexane derivatives. The ketone can undergo a wide range of classical carbonyl chemistry, while the carbon atom alpha to the sulfonyl group can be deprotonated to form a nucleophile. This dual reactivity enables the stereocontrolled installation of various substituents around the cyclohexane ring. For example, related phenylsulfonyl lactones have been shown to be valuable building blocks that can be transformed into structurally diverse and highly functionalized molecular scaffolds with a high degree of stereoselectivity. researchgate.net This highlights the potential of sulfonyl-activated cyclic ketones as platforms for generating complex and stereochemically rich molecules.
Structure-Activity Relationship (SAR) Investigations of Related Phenylsulfonyl-containing Scaffolds
The phenylsulfonyl group is a common motif in many biologically active compounds, and understanding its influence on activity is crucial for drug design. nih.govresearchgate.netcapes.gov.br
Analysis of Positional and Substituent Effects on Biological Research Activity
Structure-activity relationship (SAR) studies on various scaffolds containing the phenylsulfonyl moiety have revealed important insights into how substituent positioning and nature affect biological activity. For example, in a series of 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or withdrawing substituents at the 3- or 4-position of the phenylsulfonyl group had a significant impact on their cytotoxic activity against cancer cell lines. nih.gov Quantitative SAR analysis indicated a correlation between the steric properties of the substituents and the observed activity. nih.gov Similarly, in a class of phenyl benzenesulfonylhydrazides identified as indoleamine 2,3-dioxygenase (IDO) inhibitors, the nature and position of substituents on the phenylsulfonyl ring were critical for potency. nih.gov These studies underscore the importance of the electronic and steric properties of substituents on the phenylsulfonyl group in modulating biological responses.
The following table summarizes the effect of substituents on the biological activity of selected phenylsulfonyl-containing compounds:
| Scaffold | Biological Target/Activity | Key SAR Findings | Reference |
| 4-Phenyl-1-arylsulfonylimidazolidinones | Cytotoxicity against A549 and HCT-15 cancer cell lines | Increased substituent volume at the 4-position of the phenylsulfonyl ring enhances activity. Small substituents at the 3-position also increase activity. | nih.gov |
| Phenyl benzenesulfonylhydrazides | Indoleamine 2,3-dioxygenase (IDO) inhibition | The nature and position of substituents on the phenylsulfonyl ring are crucial for inhibitory potency. | nih.gov |
| (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines | Serotonin 5-HT6 Receptor (5-HT6R) antagonism | Molecule size and shape are key, with more compact molecules showing higher potency. | acs.org |
| 1-Phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives | Thromboxane A(2) (TXA(2)) receptor antagonism | Modifications of substituents corresponding to the 1,3-dioxane (B1201747) ring system and the omega-octenol side chain of TXA(2) led to potent antagonists. | nih.gov |
Rational Design Strategies Based on Observed SAR
The insights gained from SAR studies provide a foundation for the rational design of more potent and selective therapeutic agents. By understanding how specific structural modifications influence biological activity, medicinal chemists can design new molecules with improved properties. For instance, based on the SAR of 4-phenyl-1-arylsulfonylimidazolidinones, researchers were able to design a more potent analog by integrating the optimal substituent patterns. nih.gov In another example, computational docking studies of a potent phenyl benzenesulfonylhydrazide IDO inhibitor helped to elucidate the key interactions between the inhibitor and the enzyme's active site, including the coordination of the sulfone group with the heme iron. nih.gov This structural understanding provides a roadmap for the design of next-generation inhibitors with enhanced binding affinity and specificity. The ability to systematically vary substituents on the phenylsulfonyl ring, as demonstrated in various studies, allows for the fine-tuning of a compound's pharmacological profile. nih.govnih.govacs.org
Q & A
Q. What are the optimal synthetic routes for 3-(phenylsulfonyl)cyclohexanone, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sulfonylation of cyclohexanone derivatives. A common approach is the nucleophilic substitution of a pre-functionalized cyclohexanone intermediate with phenylsulfonyl chloride. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (ambient vs. reflux), and catalyst selection (e.g., triethylamine for acid scavenging). Evidence from analogous sulfonylation reactions suggests that mild conditions (25–40°C) minimize side reactions like over-sulfonation . Yield optimization can employ design-of-experiment (DoE) methodologies, such as the Box–Behnken design, to model interactions between variables (e.g., temperature, catalyst loading, and stoichiometry) .
Q. How can researchers validate the structural purity of this compound?
Structural validation requires a multi-technique approach:
- NMR : and NMR should confirm the presence of the cyclohexanone ring (δ ~2.1–2.5 ppm for ketone protons) and phenylsulfonyl group (aromatic protons at δ ~7.5–8.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) at m/z 250.08 (CHOS).
- FTIR : A strong absorption band near 1150 cm corresponds to the sulfonyl (S=O) stretch .
Contradictions between techniques (e.g., unexpected NMR splitting vs. MS purity) may indicate stereochemical impurities or residual solvents, necessitating column chromatography or recrystallization.
Advanced Research Questions
Q. What role does the phenylsulfonyl group play in modulating the electronic properties of cyclohexanone in catalytic systems?
The phenylsulfonyl group is a strong electron-withdrawing moiety, which polarizes the cyclohexanone carbonyl group, enhancing its electrophilicity. This effect is critical in reactions like Michael additions or nucleophilic acyl substitutions. Computational studies (e.g., DFT calculations) can map electron density distributions and predict reactivity hotspots. For example, the sulfonyl group stabilizes transition states via resonance, as seen in analogous sulfone-containing catalysts . Experimental validation involves comparing reaction rates of this compound with non-sulfonylated analogs in model reactions .
Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?
Conflicting kinetic profiles may arise from competing reaction pathways (e.g., ketone vs. sulfonyl group reactivity). To address this:
- Mechanistic Probes : Use isotopic labeling (e.g., -labeled ketone) or trapping agents (e.g., TEMPO for radical intermediates).
- In Situ Monitoring : Techniques like ReactIR or HPLC-MS can track intermediate formation in real time.
For example, unexpected rate deceleration at high temperatures might indicate catalyst deactivation or side reactions, requiring Arrhenius plot analysis to isolate temperature-dependent effects .
Q. What strategies are effective for analyzing environmental persistence or biodegradation of this compound?
Environmental fate studies require:
- Hydrolysis Studies : Monitor stability under varying pH (e.g., pH 3–9) and temperatures. Sulfonyl groups are generally resistant to hydrolysis, but the ketone may undergo hydration.
- Microbial Degradation : Use soil or wastewater microcosms with LC-MS/MS to quantify degradation products. Structural analogs like diphenyl sulfone show low biodegradability, suggesting potential persistence .
- Computational Modeling : Tools like EPI Suite can predict logP (octanol-water partitioning) and bioaccumulation potential .
Methodological Considerations
Q. What experimental designs are recommended for optimizing catalytic applications of this compound?
For catalytic studies (e.g., asymmetric synthesis):
- DoE Frameworks : Use response surface methodology (RSM) to evaluate interactions between catalyst loading, substrate ratio, and solvent polarity.
- Stereochemical Analysis : Chiral HPLC or polarimetry can assess enantiomeric excess (ee) in products.
For example, BBD-based optimization of cyclohexanone oxime hydrolysis achieved >90% conversion by balancing catalyst amount and water content .
Q. How should researchers handle discrepancies between computational predictions and experimental reactivity data?
Discrepancies often arise from oversimplified computational models (e.g., gas-phase vs. solvated conditions). Mitigation strategies include:
- Solvent Corrections : Apply implicit solvent models (e.g., PCM in DFT) or explicit solvent molecular dynamics.
- Experimental Validation : Synthesize and test computationally predicted reactive intermediates.
For instance, DFT might underestimate steric effects of the phenylsulfonyl group, necessitating empirical adjustments to transition-state models .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust or vapor release.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Analogous sulfones like diphenyl sulfone require similar precautions, including avoiding skin contact and inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
